molecular formula C13H15NO2S B2372845 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione CAS No. 1049031-91-5

2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione

Cat. No.: B2372845
CAS No.: 1049031-91-5
M. Wt: 249.33
InChI Key: QKHSAKMCQUWJQT-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a cyclohexane ring substituted with a dimethylamino group and a thiophene ring

Preparation Methods

The synthesis of 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol . The yield of this reaction is approximately 71%, and the melting point of the product is 94°C .

Chemical Reactions Analysis

2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in the context of its anti-diabetic properties, the compound forms complexes with iron ions in the active site of enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione include other cyclohexane-1,3-dione derivatives and thiophene-containing compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly affect their chemical and biological properties. For example:

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5-thiophen-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-14(2)8-10-11(15)6-9(7-12(10)16)13-4-3-5-17-13/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHSAKMCQUWJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-thien-2-yl-cyclohexane-1,3-dione (388 mg, 2.0 mmol) and N,N-dimethylformamide dimethylacetal (2 ml), following the procedure described for 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction mixture was stirred at ambient temperature for 30 min.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.